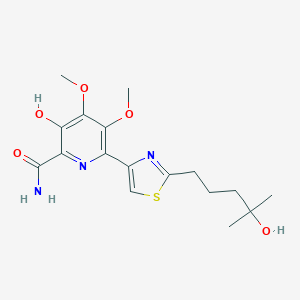
Karnamicin B3
Description
Karnamicins are a family of natural products characterized by a hybrid pyridine-thiazole core, initially discovered from actinomycetes. Karnamicins are biosynthesized via a mixed polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) pathway, with additional tailoring enzymes like pyridine ring-oxidizing flavoprotein monooxygenases (FPMOs) and methyltransferases introducing regioselective modifications . These modifications critically influence bioactivity, as seen in the angiotensin-converting enzyme (ACE) inhibitory properties of the E series and the antifungal activity of B2 .
Properties
CAS No. |
122535-53-9 |
|---|---|
Molecular Formula |
C17H23N3O5S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-hydroxy-6-[2-(4-hydroxy-4-methylpentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C17H23N3O5S/c1-17(2,23)7-5-6-10-19-9(8-26-10)11-14(24-3)15(25-4)13(21)12(20-11)16(18)22/h8,21,23H,5-7H2,1-4H3,(H2,18,22) |
InChI Key |
FXLGBQXGWFMNGL-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |
Canonical SMILES |
CC(C)(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Biosynthetic Pathway of Karnamicins
Karnamicins are assembled via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system in Lentzea rhizosphaerae NEAU-A2, followed by tailoring modifications:
-
KnmA2 (PKS-NRPS) : Synthesizes the pyridine ring backbone through iterative condensation of malonyl-CoA and methylmalonyl-CoA units .
-
KnmB1/KnmB2 (Flavoprotein Monooxygenases) : Catalyze sequential hydroxylation at C4 and C6 positions of the pyridine ring, introducing hydroxyl groups with strict regioselectivity .
-
KnmF (Methyltransferase) : Methylates a hydroxyl group on the pyridine core, completing the fully substituted structure .
Intermediate compounds (e.g., 20–22 ) feature a leucine residue at C3, which is later hydrolyzed by KnmE (amidohydrolase) to yield the final product .
Hydroxylation by KnmB1 and KnmB2
These flavoprotein monooxygenases use molecular oxygen and NADPH to hydroxylate the pyridine ring:
-
Substrate Specificity : KnmB1 targets C4, while KnmB2 modifies C6, as confirmed by gene knockout experiments .
-
Mechanistic Insight : AlphaFold-predicted structures and mutagenesis studies reveal unique active-site residues (e.g., Asp134, Cys150) that direct regioselectivity, diverging from typical aromatic hydroxylases .
Methylation by KnmF
-
Reaction : Transfers a methyl group from S-adenosylmethionine (SAM) to a hydroxylated pyridine intermediate.
-
Impact : Enhances structural rigidity and ACE inhibitory potency .
Key Intermediates and Products
| Compound | Structural Feature | Enzyme Involved |
|---|---|---|
| 20–22 | C3-linked leucine residue | KnmA2, KnmB1/B2, KnmF |
| 23 | Leu-free intermediate after KnmE | KnmE (amidohydrolase) |
| Karnamicin | Fully substituted hydroxypyridine | KnmC (transaminase) |
Bioactivity Data
| Compound | ACE Inhibition (IC₅₀, μM) |
|---|---|
| Karnamicin B | 0.24 |
| Intermediate 20 | 5.81 |
| Intermediate 21 | 3.12 |
ACE inhibition assays demonstrate that methylation and hydroxylation enhance activity, with karnamicin B showing the highest potency .
Catalytic Mechanism of Pyridine Hydroxylation
Density functional theory (DFT) simulations propose two pathways for KnmB1/B2:
-
OH Rebound Mechanism : Forms a hemiaminal intermediate via Fe⁴⁺=O-mediated hydrogen abstraction.
-
Iminium Pathway : Generates an imine intermediate after deprotonation, favored at basic pH .
Both pathways require precise positioning of the pyridine ring relative to the iron-oxo center, facilitated by conserved hydrogen-bonding networks (e.g., Gln80, Asn120) .
Heterologous Production and Engineering
Expression of the knm cluster in Streptomyces albus J1074 confirmed pathway functionality but yielded unoxidized fatty acid side chains, indicating host-specific limitations . Gene complementation restored karnamicin production in ΔknmC mutants, validating KnmC’s role in transamination .
Therapeutic Potential
Karnamicins exhibit dose-dependent ACE inhibition, with IC₅₀ values comparable to clinically used inhibitors like captopril. Their modular biosynthesis enables engineering of analogs for improved pharmacokinetics .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Table 1: Key Structural and Functional Differences
Mechanistic and Functional Insights
- ACE Inhibition: Karnamicins E1–E6 bind ACE via their hydroxylated pyridine-thiazole core, competing with endogenous substrates. Their potency, though lower than captopril, is notable for reduced side effects .
- Antifungal Activity : B2’s methyl and epoxy groups disrupt fungal membrane integrity, unlike the E series, which prioritize ACE interaction .
- Biosynthetic Flexibility : The enzymes KnmB1 and KnmB2 enable regioselective hydroxylation in the E series, while B2’s biosynthetic pathway favors methylation and epoxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


